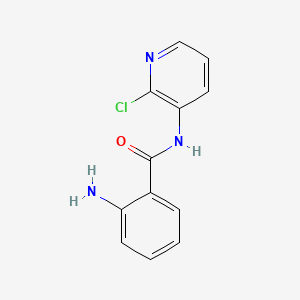

2-amino-N-(2-chloropyridin-3-yl)benzamide

Description

Significance of Benzamide (B126) Derivatives in Pharmaceutical Research

The benzamide scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents across various disease areas. Benzamide derivatives are recognized for their diverse pharmacological activities, which include antitumor, antiemetic, antipsychotic, and antidiabetic properties. nih.govnih.govdrugbank.com The versatility of the benzamide core allows for extensive structural modifications, enabling chemists to fine-tune the molecule's properties to achieve desired biological effects.

Research has demonstrated the potential of benzamide derivatives in oncology. For instance, certain N-benzylbenzamide derivatives have been developed as potent tubulin polymerization inhibitors, a mechanism crucial for halting cell division in cancer cells. nih.gov Similarly, other N-substituted benzamide derivatives have been synthesized and evaluated for their anti-proliferative activities against various cancer cell lines, showing promise as histone deacetylase (HDAC) inhibitors. researchgate.net Beyond cancer, benzamide derivatives have been explored as glucokinase activators for the treatment of type 2 diabetes and have shown potential as antimicrobial agents. nih.govmdpi.com The ability of the benzamide group to participate in hydrogen bonding interactions is a key factor in its capacity to bind to a wide range of biological targets. nih.gov

A variety of commercial drugs contain the substituted benzamide structure. drugbank.comwikipedia.org This highlights the scaffold's success and continued importance in pharmaceutical development.

Table 1: Examples of Benzamide Derivatives in Pharmaceutical Research This is an interactive table. Click on the headers to sort.

| Compound Class | Therapeutic Area | Research Finding |

| N-benzylbenzamides | Antitumor | Act as tubulin polymerization inhibitors, with some showing IC50 values in the nanomolar range against cancer cell lines. nih.gov |

| N-substituted benzamides | Antitumor | Designed as histone deacetylase (HDAC) inhibitors, showing inhibitory activity against various cancer cell lines. researchgate.net |

| Pyrazole benzamides | Antidiabetic | Synthesized as glucokinase activators for the potential treatment of type 2 diabetes mellitus. nih.gov |

| 2-Aminobenzamides | Antimicrobial | Derivatives have demonstrated antibacterial and antifungal activities. mdpi.comresearchgate.net |

| Substituted benzamides | Various | Includes commercial drugs like the antiemetic metoclopramide (B1676508) and the kinase inhibitor imatinib. drugbank.com |

Role of 2-Amino-N-(2-chloropyridin-3-yl)benzamide as a Research Compound

2-Amino-N-(2-chloropyridin-3-yl)benzamide, with the chemical formula C₁₂H₁₀ClN₃O, is primarily known as a research compound and a synthetic intermediate. chemicalbook.com It emerged as a ring-opened side product during a condensation reaction between 3-amino-2-chloropyridine (B31603) and ethyl 2-aminobenzoate. iucr.orgiucr.org This reaction was part of a larger research effort aimed at developing subtype-selective ligands for muscarinic receptors, which are important targets in the nervous system. iucr.orgiucr.org

The compound itself has been characterized through various analytical methods, including X-ray crystallography. researchgate.netiucr.org Structural analysis reveals that the molecule is nearly planar, with a dihedral angle of just 2.28 (9)° between its two aromatic rings. iucr.orgiucr.org This planarity is stabilized by an intramolecular hydrogen bond. iucr.orgiucr.org In its crystalline form, the molecules are linked by intermolecular hydrogen bonds to form sheets. iucr.orgiucr.org While direct biological activity data for this specific compound is not extensively published, its structure, combining both aminobenzamide and chloropyridine moieties, makes it a point of interest. 2-Aminobenzamide (B116534) derivatives are known to be used as intermediates in the synthesis of quinazolinone compounds, which possess their own range of biological activities. researchgate.net

Table 2: Physicochemical and Crystallographic Properties of 2-Amino-N-(2-chloropyridin-3-yl)benzamide This is an interactive table. Click on the headers to sort.

| Property | Value | Source |

| CAS Number | 956-30-9 | chemicalbook.comchemicalbook.com |

| Molecular Formula | C₁₂H₁₀ClN₃O | chemicalbook.comiucr.org |

| Molecular Weight | 247.68 g/mol | chemicalbook.comiucr.org |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| Dihedral Angle | 2.28 (9)° | iucr.orgiucr.org |

| Key Feature | Isolated as a side product in research on muscarinic receptor ligands. | iucr.orgiucr.org |

| Synthetic Precursors | 3-amino-2-chloropyridine and ethyl 2-aminobenzoate | researchgate.netiucr.orgiucr.org |

Historical Context of Benzamides and Pyridine (B92270) Derivatives in Drug Discovery

The journey of benzamide and pyridine derivatives in medicinal chemistry is a story of foundational discoveries leading to a vast number of essential medicines.

The history of pyridine derivatives began in 1846 when the Scottish chemist Thomas Anderson isolated the first pyridine base, picoline. researchgate.net It took several more decades for the chemical structure of pyridine to be correctly proposed by Wilhelm Körner (1869) and James Dewar (1871), who suggested it was an analog of benzene (B151609) with one CH group replaced by a nitrogen atom. nih.govwikipedia.org A major milestone was the first synthesis of a heteroaromatic compound, pyridine itself, by William Ramsay in 1876. researchgate.netwikipedia.org The development of synthetic methods, such as the Hantzsch pyridine synthesis in 1881, further opened the door for creating diverse derivatives. wikipedia.org The medicinal significance of the pyridine ring became particularly apparent around 1930 with the identification of niacin (nicotinic acid, a pyridine derivative) as a crucial vitamin for treating pellagra. researchgate.net Today, the pyridine ring is a key component in thousands of drug candidates and approved medicines, valued for the nitrogen atom's ability to form hydrogen bonds and improve a drug's pharmacokinetic properties. nih.govwisdomlib.org

Benzamide, the simplest amide derivative of benzoic acid, also has a long history as a fundamental building block in organic chemistry. wikipedia.org Its derivatives gained prominence in pharmacology throughout the 20th century. The development of substituted benzamides led to important drug classes, such as the antipsychotics (e.g., sulpiride) and antiemetics (e.g., metoclopramide). The discovery that the benzamide moiety could be incorporated into highly specific and potent enzyme inhibitors, such as the tyrosine kinase inhibitor imatinib, solidified its status as a critical pharmacophore in modern drug design. drugbank.com

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-(2-chloropyridin-3-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O/c13-11-10(6-3-7-15-11)16-12(17)8-4-1-2-5-9(8)14/h1-7H,14H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGPYXKVYVYAEIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=C(N=CC=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60241891 | |

| Record name | o-Amino-N-(2-chloro-3-pyridyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60241891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956-30-9 | |

| Record name | 2-Amino-N-(2-chloro-3-pyridinyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=956-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Amino-N-(2-chloro-3-pyridyl)benzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000956309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Amino-N-(2-chloro-3-pyridyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60241891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-amino-N-(2-chloro-3-pyridyl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.253 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Amino N 2 Chloropyridin 3 Yl Benzamide

Direct Synthesis Routes for 2-Amino-N-(2-chloropyridin-3-yl)benzamide

The primary method reported for the synthesis of 2-amino-N-(2-chloropyridin-3-yl)benzamide involves a direct condensation reaction. This approach leverages specific precursor molecules to form the central amide bond that characterizes the compound.

The synthesis of 2-amino-N-(2-chloropyridin-3-yl)benzamide is achieved through the condensation of 3-amino-2-chloropyridine (B31603) with ethyl 2-aminobenzoate. researchgate.netiucr.orgiucr.org This reaction forms the amide linkage between the carboxyl group of the benzoate (B1203000) precursor and the amino group of the pyridine (B92270) precursor. The structure of the resulting molecule features two aromatic rings that are nearly coplanar, with a dihedral angle of just 2.28(9)°. iucr.orgiucr.org An intramolecular hydrogen bond is also observed, which contributes to the planarity of the molecule's core structure. iucr.orgiucr.org

| Precursor 1 | Precursor 2 | Product |

| Ethyl 2-aminobenzoate | 3-Amino-2-chloropyridine | 2-Amino-N-(2-chloropyridin-3-yl)benzamide |

Table 1: Key precursors involved in the condensation reaction for the synthesis of 2-amino-N-(2-chloropyridin-3-yl)benzamide.

Research findings indicate that the synthesis of 2-amino-N-(2-chloropyridin-3-yl)benzamide can result in modest yields. In a documented condensation reaction between 3-amino-2-chloropyridine and ethyl 2-aminobenzoate, the title compound was isolated as a ring-opened side product with a yield of 23%. researchgate.netiucr.org This suggests that the reaction conditions may have been optimized for a different primary product, likely a cyclized derivative such as a quinazolinone, with the title benzamide (B126) being an unintended but significant byproduct.

Further optimization would depend on the desired outcome. If the goal is to maximize the yield of 2-amino-N-(2-chloropyridin-3-yl)benzamide, reaction conditions (such as temperature, solvent, and catalyst) would need to be systematically varied to favor the direct amide condensation over subsequent cyclization reactions. Conversely, to minimize its formation, conditions promoting intramolecular cyclization would be enhanced.

| Reaction | Reported Yield | Notes |

| Condensation of 3-amino-2-chloropyridine and ethyl 2-aminobenzoate | 23% | Isolated as a ring-opened side product. researchgate.netiucr.org |

Table 2: Reported yield for the synthesis of 2-amino-N-(2-chloropyridin-3-yl)benzamide.

2-Amino-N-(2-chloropyridin-3-yl)benzamide as a Synthetic Building Block

The bifunctional nature of 2-amino-N-(2-chloropyridin-3-yl)benzamide, possessing both a nucleophilic amino group on the benzene (B151609) ring and reactive sites on the chloropyridine ring, makes it a valuable intermediate for constructing more elaborate molecular architectures.

2-Aminobenzamide (B116534) derivatives are widely recognized as key intermediates for the synthesis of quinazolinone compounds. researchgate.netgoogle.com Quinazolinones are a class of heterocyclic scaffolds with significant biological and pharmaceutical properties. nih.govmdpi.com Various synthetic strategies have been developed to construct the quinazolinone ring system from 2-aminobenzamide precursors. These methods often involve the introduction of a one-carbon (C1) unit that reacts with both the aniline (B41778) nitrogen and the amide nitrogen to form the heterocyclic ring.

For instance, one sustainable approach involves a copper-catalyzed reaction where a 2-aminobenzamide derivative reacts with methanol (B129727), which serves as both the C1 source and a green solvent. researchgate.net In a proposed mechanism, the copper catalyst oxidizes methanol to formaldehyde, which then forms an imine with the 2-aminobenzamide, followed by intramolecular cyclization and subsequent oxidation to yield the quinazolinone product. researchgate.net Another efficient protocol uses dimethyl sulfoxide (B87167) (DMSO) as the carbon source in the presence of hydrogen peroxide (H₂O₂) as an oxidant to synthesize the quinazolinone scaffold from substituted 2-aminobenzamides. nih.gov

| Method | C1 Source | Catalyst/Reagent | Key Features |

| Copper-Catalyzed Annulation | Methanol | Copper complex, Cs₂CO₃ | Uses methanol as both building block and green solvent. researchgate.net |

| H₂O₂-Mediated Synthesis | Dimethyl Sulfoxide (DMSO) | H₂O₂ | Proceeds through a radical mechanism. nih.gov |

Table 3: General synthetic methods for converting 2-aminobenzamide scaffolds into quinazolinone derivatives.

While direct reports on the use of 2-amino-N-(2-chloropyridin-3-yl)benzamide for constructing axially chiral scaffolds are not extensively documented, structurally related benzamide derivatives are pivotal in the field of asymmetric synthesis. Chiral ligands are essential for creating stereocontrolled products, and N-arylbenzamides form the core of some of these important structures.

For example, a highly effective proline-derived chiral ligand, (R)- and (S)-N-(2-benzoyl-4-chlorophenyl)-1-(3,4-dichlorobenzyl)pyrrolidine-2-carboxamide, has been developed for the dynamic kinetic resolution of amino acids. nih.gov This demonstrates that complex benzamide structures can serve as powerful tools for controlling stereochemistry. The synthesis of these ligands often starts from commercially available chiral materials like D-proline, highlighting the modularity of their design. nih.gov The development of such sophisticated chiral molecules from related benzamide precursors underscores the potential utility of scaffolds like 2-amino-N-(2-chloropyridin-3-yl)benzamide in the field of asymmetric catalysis.

Exploration of Related Benzamide Derivative Synthesis

The synthesis of benzamide derivatives is a cornerstone of organic and medicinal chemistry, with numerous established and novel methods available. These methods offer flexibility in introducing a wide array of functional groups onto the benzamide core.

A common and versatile method involves the coupling of a carboxylic acid with an amine using activating reagents. For example, N-phenylbenzamide derivatives have been synthesized by condensing 3-amino-4-methoxybenzoic acid with various amines using N,N′-diisopropylcarbodiimide (DIC) as the coupling reagent and N-hydroxybenzotriazole (HOBt) as an additive to facilitate the reaction. nih.gov

Other innovative approaches include the transformation of N-substituted-N'-benzoylthioureas into N-substituted benzamides under microwave irradiation with an iodine-alumina catalyst. researchgate.net The synthesis of N-(pyridin-2-yl)-benzamides has been achieved through a Michael addition-amidation reaction between 2-aminopyridine (B139424) and trans-beta-nitrostyrene, catalyzed by a bimetallic metal-organic framework (Fe₂Ni-BDC). mdpi.com Furthermore, the synthesis of 2-amino-5-chlorobenzamide (B107076) has been reported via a two-step process starting from an anthranilate, which is first chlorinated and then ammoniated under pressure. google.com

| Method | Precursors | Reagents/Catalyst | Product Type |

| Amide Coupling | Substituted benzoic acid, Amine | DIC, HOBt | N-phenylbenzamide derivatives nih.gov |

| Thiourea (B124793) Transformation | N-aryl-N'-benzoylthiourea | Iodine-alumina, Microwave | N-substituted benzamides researchgate.net |

| Michael Addition-Amidation | 2-Aminopyridine, trans-beta-Nitrostyrene | Fe₂Ni-BDC MOF | N-(pyridin-2-yl)-benzamides mdpi.com |

| Two-Step Synthesis | Anthranilate, Ammonia | Sodium hypochlorite, Acetic acid | 2-Amino-5-chlorobenzamide google.com |

Table 4: Selected synthetic methods for related benzamide derivatives.

Amide Coupling Reactions for N-(Pyridin-2-yl)-Benzamides

The formation of the amide bond is a cornerstone of organic synthesis, and in the context of N-(pyridin-2-yl)-benzamides, it is frequently achieved through direct amide coupling or condensation reactions. One documented synthesis of the title compound, 2-amino-N-(2-chloropyridin-3-yl)benzamide, reports its isolation as a ring-opened side product from the condensation reaction between 3-amino-2-chloropyridine and ethyl 2-aminobenzoate. iucr.orgiucr.org This reaction yielded the product as colorless blocks after recrystallization from a methanol and toluene (B28343) solvent mixture. iucr.orgiucr.org The yield for this specific side product was noted to be 23%. iucr.org

Amide coupling reactions are also employed more broadly for the synthesis of bispyridine-based ligands, which share structural similarities. These reactions often couple isonicotinic acid or its derivatives with diaminoalkane chains. nih.gov Such procedures are typically conducted under an inert atmosphere in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), using a weak base such as triethylamine (B128534) and a coupling agent like 1-propylphosphonic anhydride. nih.gov

Catalytic Approaches in Benzamide Synthesis

Catalysis offers pathways to more efficient and sustainable amide bond formation, overcoming some limitations of traditional coupling methods. researchgate.net Both metal-based and organic catalysts have been developed to facilitate the synthesis of benzamides, including those with pyridinyl substituents.

Metal-Organic Framework (MOF) Catalysis

Metal-Organic Frameworks (MOFs) have emerged as highly effective heterogeneous catalysts for a variety of organic transformations, including amidation reactions. mdpi.comacs.org Their porous, crystalline structure and tunable active sites make them attractive for facilitating amide bond formation under milder conditions. acs.orgdigitellinc.com

One notable example is the use of a bimetallic metal-organic framework, Fe₂Ni-BDC, as a heterogeneous catalyst for the amidation reaction between 2-aminopyridine and trans-β-nitrostyrene to produce N-(pyridin-2-yl)-benzamide. mdpi.com This catalyst demonstrated superior activity compared to its monometallic counterparts (Ni-BDC and Fe-BDC), achieving an 82% isolated yield of the product under optimal conditions. mdpi.comvista.gov.vn The Fe₂Ni-BDC catalyst is also recyclable, maintaining its activity without significant reduction after reuse. mdpi.com The reaction is typically carried out in dichloromethane (B109758) (DCM) at 80°C. mdpi.comvista.gov.vn

Similarly, Ni-based MOFs have been explored as heterogeneous catalysts for synthesizing N-(pyridin-2-yl)arylamides, achieving yields up to 85%. researchgate.net Zirconium-based MOFs, such as MOF-808, have also been developed for amide synthesis from carboxylic acids and amines. digitellinc.comchemrxiv.org By engineering defects within the MOF structure, for instance by incorporating pyridine N-oxide, the catalytic efficiency can be enhanced, broadening the scope of compatible substrates. chemrxiv.orgchemrxiv.org This bio-inspired approach mimics enzyme active sites by colocalizing Lewis acidic metal centers with other catalytically active groups. chemrxiv.orgchemrxiv.org

Table 1: Performance of MOF Catalysts in N-(Pyridin-2-yl)-Benzamide Synthesis

| Catalyst | Reactants | Solvent | Temperature (°C) | Yield (%) | Source(s) |

|---|---|---|---|---|---|

| Fe₂Ni-BDC | 2-aminopyridine, trans-β-nitrostyrene | DCM | 80 | 82 | mdpi.com, vista.gov.vn |

| Ni-based MOF | Not specified | Not specified | Not specified | 85 | researchgate.net |

| MOF-808-py-Nox | Various carboxylic acids and amines | Not specified | Not specified | Good to moderate | chemrxiv.org, chemrxiv.org |

This table is interactive and can be sorted by column.

Organocatalytic Methods

Organocatalysis provides a metal-free alternative for benzamide synthesis, often employing small organic molecules to catalyze reactions with high selectivity. beilstein-journals.org Bifunctional organocatalysts, which contain both a hydrogen-bond donor (like urea (B33335) or thiourea) and a hydrogen-bond acceptor (like a tertiary amine), have been successfully used in the asymmetric synthesis of axially chiral benzamides. beilstein-journals.org These catalysts work by cooperatively activating both the nucleophile and the electrophile, enabling enantioselective transformations such as aromatic electrophilic bromination of 3-hydroxybenzamide (B181210) substrates. beilstein-journals.org

Another development in this area is the first asymmetric synthesis of 1-benzamido-1,4-dihydropyridine derivatives using the organocatalyst β-isocupreidine. nih.gov This reaction involves the cycloaddition of hydrazones with alkylidenemalononitriles, achieving moderate but promising enantioselectivity (40–54% ee). nih.gov This method opens a new avenue for the enantioselective construction of chiral 1,4-dihydropyridine (B1200194) structures. nih.gov

Derivatization Strategies for Structural Modification

Derivatization involves the chemical modification of a compound to produce a new compound with different properties. For a molecule like 2-amino-N-(2-chloropyridin-3-yl)benzamide, derivatization can be used to explore its structure-activity relationships or to enhance its analytical detection.

One common strategy involves the acylation of the primary amino group. For instance, N-acylation with hydrophobic acids that also contain a quaternary amine can be used to improve the retention of small hydrophilic amino acids in reversed-phase chromatography and enhance their ionization for mass spectrometry analysis. google.com This is often achieved by using an N-hydroxysuccinimide (NHS) ester of the desired acid, which reacts with the amino group to form a stable amide bond. google.com

Another approach involves creating thiourea derivatives. A novel ligand, 2-chloro-N-((5-chloropyridine-2-yl)carbamothioyl)benzamide, was synthesized and subsequently used to form complexes with Co(II), Ni(II), and Cu(II). researchgate.net Such derivatization can introduce new functionalities and coordination sites for metal complexation. The synthesis of novel amino acid-(N'-benzoyl) hydrazide and amino acid-(N'-nicotinoyl) hydrazide derivatives also highlights how the core benzamide structure can be modified. mdpi.com

Novel Synthetic Routes and Reaction Mechanisms

Research into novel synthetic pathways for benzamides aims to improve efficiency, substrate scope, and environmental friendliness. A significant advancement is the cerium(III)-catalyzed synthesis of pyridyl benzamides from 2-aminopyridines and nitroolefins. nih.gov This method is notable for not requiring external oxidants or additives, with water serving as the source of the carbonyl oxygen atom in the final benzamide product. The reaction proceeds with a broad substrate scope and provides moderate to excellent yields. nih.gov

The mechanism for the formation of N-(pyridin-2-yl)-benzamide from 2-aminopyridine and trans-β-nitrostyrene using the Fe₂Ni-BDC catalyst has also been proposed. vista.gov.vn The reaction is believed to proceed via a Michael addition amidation reaction. vista.gov.vn

Furthermore, theoretical approaches using roto-translationally invariant potential (RTIP) are being employed to discover new synthetic routes for complex molecules like amino acids from simple prebiotic precursors. nih.gov While not directly applied to the title compound, these computational methods represent a new frontier in predicting and understanding complex reaction networks, which could lead to the discovery of entirely new synthetic strategies for benzamides. nih.gov

The synthesis of 2-hydroxy-N-[1-(2-hydroxyphenylamino)-1-oxoalkan-2-yl]benzamides represents another synthetic route for creating complex benzamide structures. nih.gov These evolving synthetic methodologies continue to expand the toolkit available for chemists to construct complex benzamide molecules with high precision and efficiency.

Molecular Structure and Supramolecular Interactions of 2 Amino N 2 Chloropyridin 3 Yl Benzamide

Molecular Conformation and Torsion Angles

The molecular structure of 2-amino-N-(2-chloropyridin-3-yl)benzamide, with the chemical formula C₁₂H₁₀ClN₃O, is characterized by a notable degree of planarity. iucr.orgiucr.orgresearchgate.net The central amide bridge connecting the 2-aminobenzoyl and 2-chloropyridin-3-yl moieties enforces a relatively rigid conformation. iucr.orgiucr.org

Specific torsion angles provide a quantitative description of the molecule's three-dimensional arrangement. The C12—C7—C6=O1 torsion angle is reported to be 145.9 (2)°. iucr.orgiucr.org A comprehensive list of torsion angles from crystallographic analysis underscores the specific orientation of the substituent groups relative to the aromatic systems. researchgate.net

| Atoms (D-A-B-C) | Angle (°) |

|---|---|

| O=C—N—H | 174 |

| C12—C7—C6=O1 | 145.9 (2) |

| N2—C2—C1—Cl1 | 0.4 (2) |

| C5—N1—C1—C2 | -1.6 (3) |

| N2—C2—C1—N1 | 179.89 (16) |

| C9—C8—C7—C6 | -176.72 (15) |

| C9—C8—C7—C12 | 3.9 (2) |

Intramolecular Hydrogen Bonding Networks

The conformation of 2-amino-N-(2-chloropyridin-3-yl)benzamide is significantly stabilized by an intramolecular hydrogen bond. iucr.orgiucr.orgresearchgate.net This interaction occurs between the amino group on the benzamide (B126) ring and the carbonyl oxygen of the amide linker. iucr.org

Specifically, the N3—H3A⋯O1 hydrogen bond results in the formation of a stable six-membered ring, referred to as an S(6) ring motif in graph-set notation. iucr.orgiucr.orgresearchgate.net This type of intramolecular interaction is a common feature in related benzamide structures and plays a critical role in locking the conformation of the molecule. The geometric parameters for this bond have been determined with high precision. iucr.orgresearchgate.net

Intermolecular Hydrogen Bonding and Crystal Packing Architectures

In the solid state, the crystal structure of 2-amino-N-(2-chloropyridin-3-yl)benzamide is governed by a network of intermolecular hydrogen bonds. iucr.orgresearchgate.net These non-covalent interactions link individual molecules into a well-defined supramolecular assembly. iucr.org

Two primary types of intermolecular hydrogen bonds are observed: an N—H⋯O interaction and an N—H⋯N interaction. iucr.orgresearchgate.net The N2—H2 group of the aminopyridine ring acts as a hydrogen bond donor to the carbonyl oxygen (O1) of an adjacent molecule. iucr.org Concurrently, the amino group on the benzamide ring (N3—H3B) donates a hydrogen to the pyridine (B92270) nitrogen (N1) of another neighboring molecule. iucr.orgresearchgate.net

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| N3—H3A⋯O1 (Intramolecular) | 0.86 | 2.10 | 2.7734 (19) | 135 |

| N2—H2⋯O1i (Intermolecular) | 0.88 | 2.07 | 2.882 (2) | 152 |

| N3—H3B⋯N1ii (Intermolecular) | 0.86 | 2.42 | 3.087 (2) | 134 |

Symmetry codes: (i) x, y-1, z; (ii) x, -y+3/2, z-1/2. researchgate.net

Dihedral Angles and Aromatic Ring Planarity Considerations

A defining structural characteristic of 2-amino-N-(2-chloropyridin-3-yl)benzamide is the near-coplanar orientation of its two aromatic rings. iucr.orgiucr.orgresearchgate.net The dihedral angle between the benzamide ring and the chloropyridine ring is exceptionally small, measured at 2.28 (9)°. iucr.orgiucr.orgresearchgate.net

Biological Activities and Pharmacological Profiles of 2 Amino N 2 Chloropyridin 3 Yl Benzamide and Analogues

Anti-Cancer Potential and Research Directions

The N-(2-aminophenyl)-benzamide framework, a close analogue of 2-amino-N-(2-chloropyridin-3-yl)benzamide, is a recognized pharmacophore in the development of anti-cancer agents, particularly as inhibitors of histone deacetylases (HDACs). nih.gov Inhibition of HDACs is a crucial therapeutic strategy in oncology, and benzamides represent a significant class of these inhibitors. nih.gov

Analogues of the core structure have demonstrated notable anti-proliferative activity against various cancer cell lines. For instance, a novel series of N-(2-aminophenyl)-benzamide derivatives showed inhibitory activity against HDAC1 and HDAC2 at nanomolar concentrations and anti-proliferative effects in the micromolar range against A549 (lung carcinoma) and SF268 (glioblastoma) cancer cell lines. nih.gov Another study on 3-amino-2-arylcarboxamido-thieno[2-3-b]pyridines, which are structurally related, reported potent anti-proliferative activity against MDA-MB-231 (triple-negative breast cancer) and HCT116 (colorectal cancer) cell lines, with IC50 concentrations as low as 25–50 nM. mdpi.com The proposed mechanism for these thienopyridines involves the inhibition of phosphoinositide phospholipase C (PI-PLC), which disrupts phospholipid metabolism in cancer cells. mdpi.com

Furthermore, certain benzamide (B126) derivatives have been shown to restore the efficacy of standard chemotherapeutic drugs in multidrug-resistant (MDR) cancer cells. nih.gov The compound VKNG-2, a benzamide derivative, was found to inhibit the ABCG2 transporter, a protein that pumps anti-cancer drugs out of cells, thereby overcoming MDR in colon cancer cell lines. nih.gov Research has also focused on designing pyrimidine (B1678525) derivatives incorporating a 2-amino-N-methoxybenzamide structure as potential treatments for non-small cell lung cancer (NSCLC). researchgate.net

Table 1: Anti-Proliferative Activity of Selected Benzamide Analogues

| Compound/Analogue Class | Cancer Cell Line | Activity Metric | Result | Reference |

|---|---|---|---|---|

| N-(2-aminophenyl)-benzamide derivatives | A549 (Lung), SF268 (Glioblastoma) | Antiproliferative Activity | Micromolar concentrations | nih.gov |

| 3-Amino-2-arylcarboxamido-thieno[2-3-b]pyridine (Comp. 7i) | HCT116 (Colorectal) | IC50 | 31.6 ± 0.8 nM | mdpi.com |

| 3-Amino-2-arylcarboxamido-thieno[2-3-b]pyridine (Comp. 7i) | MDA-MB-231 (Breast) | IC50 | 35.8 ± 0.8 nM | mdpi.com |

| Dianilinopyrimidine derivative (Comp. 4c) | A549 (Lung) | IC50 | 0.56 µM | researchgate.net |

| Dianilinopyrimidine derivative (Comp. 4c) | PC-3 (Prostate) | IC50 | 2.46 µM | researchgate.net |

| Dianilinopyrimidine derivative (Comp. 4c) | HepG2 (Liver) | IC50 | 2.21 µM | researchgate.net |

Anti-Inflammatory Investigations

Benzamides and related nicotinamides have been investigated for their anti-inflammatory properties. Studies suggest that their mechanism of action may involve the inhibition of the transcription factor NF-kappaB, a key regulator of inflammation and apoptosis. nih.gov By inhibiting NF-kappaB, these compounds can suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). nih.gov For example, the N-substituted benzamides metoclopramide (B1676508) and 3-chloroprocainamide demonstrated dose-dependent inhibition of lipopolysaccharide (LPS)-induced TNF-α in mice. nih.gov

A series of imidazopyridine derivatives, which share structural similarities with the chloropyridine portion of the target compound, showed excellent inhibition of inflammatory cytokine expression in LPS-stimulated macrophages. nih.gov Specific compounds from this series inhibited TNF-α and IL-6 release in a dose-dependent manner, and one derivative, compound X12, provided significant protection against LPS-induced septic death in mouse models, highlighting its potential for treating acute inflammatory diseases. nih.gov Similarly, amino derivatives of diaryl pyrimidines and azolopyrimidines have been explored as inhibitors of IL-6 and nitric oxide (NO) synthesis, showing protective effects in an animal model of acute lung injury. mdpi.com

Table 2: Anti-Inflammatory Activity of Selected Analogues

| Compound Class | Model | Target | Effect | Reference |

|---|---|---|---|---|

| Imidazopyridine derivatives (e.g., X10) | LPS-stimulated macrophages | TNF-α release | 64.8% inhibition | nih.gov |

| Imidazopyridine derivatives (e.g., X10) | LPS-stimulated macrophages | IL-6 release | 81.4% inhibition | nih.gov |

| Imidazopyridine derivative (X12) | LPS-induced septic mouse model | Survival | Markedly decreased lethality | nih.gov |

| Thiazolo[3,2-b]1,2,4-triazole derivatives | Carrageenan-induced paw edema (mouse) | Inflammation | Up to 67% protection | nih.gov |

| N-substituted benzamides (Metoclopramide, 3-Chloroprocainamide) | LPS-induced mouse model | TNF-α production | Dose-dependent inhibition | nih.gov |

Antimicrobial Efficacy (Antibacterial, Antifungal, Anti-tubercular)

The broad structural class of 2-aminobenzamide (B116534) derivatives is known to possess antibacterial and antifungal activities. researchgate.net

Antibacterial and Antifungal Activity: Research into related heterocyclic systems has shown significant antimicrobial potential. A study on N-pyridin-3-yl-benzenesulfonamide revealed substantial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Salmonella typhi, Escherichia coli) bacteria. researchgate.net Other work on 2-benzylidene-3-oxobutanamide derivatives identified compounds with potent activity against resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii, with a minimum inhibitory concentration (MIC) as low as 2 μg/mL against MRSA. nih.gov In the realm of antifungal research, arylsulfonamide-based compounds have demonstrated fungicidal effects against Candida glabrata. nih.gov Additionally, derivatives of 2-mercaptobenzothiazole, another related heterocyclic core, have been synthesized and tested, with some showing high activity against Candida albicans, comparable to the drug fluconazole. arkat-usa.org

Anti-tubercular Activity: The search for new treatments for tuberculosis has led to the investigation of various heterocyclic compounds. An amino-benzothiazole scaffold was identified from a whole-cell screen against Mycobacterium tuberculosis. nih.gov Analogues from this series demonstrated bactericidal activity against both replicating and non-replicating bacteria, as well as potency against intracellular M. tuberculosis within macrophages. nih.govnih.gov A scaffold-hopping approach led to the development of N-substituted amino acid hydrazides with promising activity against drug-resistant strains of M. tuberculosis. mdpi.com Specifically, the introduction of an imidazo[1,2-a]pyridine-3-carboxy moiety resulted in enhanced activity against isoniazid (B1672263) mono-resistant M. tuberculosis. mdpi.com

Table 3: Antimicrobial Activity of Selected Analogues

| Compound Class | Organism | Activity Metric | Result | Reference |

|---|---|---|---|---|

| 2-Benzylidene-3-oxobutanamide (Comp. 18) | Staphylococcus aureus (MRSA) | MIC | 2 μg/mL | nih.gov |

| Amino-benzothiazole (Comp. 29) | Mycobacterium tuberculosis | Bactericidal Activity | 3 log kill at 27.5 μM | nih.gov |

| N-pyridin-3-yl-benzenesulfonamide | S. aureus, S. typhi, E. coli | Growth Inhibition | Active at 25-150 mg/mL | researchgate.net |

| 2-Benzothiazolylthioacetyl amino acid derivative (Comp. 2a) | Candida albicans | Antifungal Activity | High activity at 100 ppm (comparable to fluconazole) | arkat-usa.org |

| Arylsulfonamide derivative (Comp. 13) | Candida glabrata | Fungicidal Effect | MFC of 1.000 mg/mL | nih.gov |

Insecticidal Properties

Derivatives of 2-aminobenzamide have been utilized as intermediates in the synthesis of compounds with insecticidal activity. researchgate.net A study focused on novel benzamides substituted with a pyridine-linked 1,2,4-oxadiazole (B8745197) moiety reported good larvicidal activity against mosquito larvae. nih.gov Specifically, compounds 7a and 7f from this series achieved 100% larvicidal activity at a concentration of 10 mg/L. nih.gov While this series was less effective against other pests like Mythimna separata, the potent effect on mosquito larvae suggests that this chemical scaffold is a promising starting point for developing new insecticides. nih.gov

Table 4: Insecticidal Activity of Benzamide Analogues

| Compound | Target Organism | Concentration | Activity | Reference |

|---|---|---|---|---|

| Compound 7a | Mosquito larvae | 10 mg/L | 100% larvicidal activity | nih.gov |

| Compound 7f | Mosquito larvae | 10 mg/L | 100% larvicidal activity | nih.gov |

| Compound 7a | Mosquito larvae | 1 mg/L | 40% larvicidal activity | nih.gov |

Enzyme Inhibition Studies

The N-(2-aminophenyl)-benzamide structure is a well-established zinc-binding group crucial for the inhibition of zinc-dependent Class I HDAC enzymes (HDAC1, 2, and 3). nih.govfrontiersin.orgucl.ac.uknih.gov These enzymes play a critical role in the epigenetic regulation of gene expression, and their inhibition is a key mechanism for many modern anti-cancer drugs. frontiersin.org

Numerous studies have synthesized and evaluated N-(2-aminophenyl)-benzamide analogues as HDAC inhibitors. One study developed a series of potent and selective HDAC3 inhibitors containing this core structure, with one compound (15k) exhibiting an IC50 value of 6 nM against HDAC3-NCoR2, while showing much weaker inhibition of other HDAC isoforms. ucl.ac.uknih.gov Another derivative, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide, showed potent inhibition of HDAC1, HDAC2, and HDAC3 with IC50 values of 95.2, 260.7, and 255.7 nM, respectively. frontiersin.org These inhibitors often lead to cell cycle arrest and apoptosis in cancer cells and can sensitize gastrointestinal adenocarcinoma cells to radiation therapy. frontiersin.orgnih.gov

Table 5: HDAC Inhibition by N-(2-aminophenyl)-benzamide Analogues

| Compound | Target Enzyme | IC50 | Reference |

|---|---|---|---|

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | HDAC1 | 95.2 nM | frontiersin.org |

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | HDAC2 | 260.7 nM | frontiersin.org |

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | HDAC3 | 255.7 nM | frontiersin.org |

| Compound 15k | HDAC1 | 80 nM | ucl.ac.uknih.gov |

| Compound 15k | HDAC2 | 110 nM | ucl.ac.uknih.gov |

| Compound 15k | HDAC3-NCoR2 | 6 nM | ucl.ac.uknih.gov |

While research on the direct inhibition of Lysine-Specific Demethylase 1 (LSD1/KDM1A) by 2-amino-N-(2-chloropyridin-3-yl)benzamide is limited, related heterocyclic structures have been identified as potential LSD1 inhibitors. LSD1 is another important enzyme involved in histone modification and gene regulation, making it an attractive target for cancer therapy. A study on biologically active compounds with V-shaped structures noted that a 2-amino- researchgate.netnih.govfrontiersin.orgtriazolo[1,5-a]pyrimidine derivative showed inhibitory activity against LSD1, where the amino group played an important coordinating role in binding to the enzyme. mdpi.com This suggests that the aminopyridine portion of the target compound could potentially be adapted to interact with enzymes like LSD1, representing a possible direction for future research and drug design.

DprE1 Inhibition in Mycobacterium tuberculosis

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a crucial enzyme in the biosynthesis of the mycobacterial cell wall, specifically in the formation of arabinogalactan (B145846) and lipoarabinomannan. nih.gov Its essential role for the viability of Mycobacterium tuberculosis makes it a significant target for the development of new anti-tuberculosis drugs. nih.govplos.org

While there is no direct evidence of 2-amino-N-(2-chloropyridin-3-yl)benzamide acting as a DprE1 inhibitor, several classes of compounds containing benzamide or related nitrogen-containing heterocyclic motifs have been identified as potent inhibitors of this enzyme. Notably, benzothiazinones (BTZs) are a class of irreversible inhibitors that have shown significant promise, with some members advancing to clinical trials. plos.org These compounds typically contain a nitro group and form a covalent bond with a cysteine residue (Cys387) in the active site of DprE1. nih.gov

Furthermore, computational studies and high-throughput screening have identified other diverse molecular scaffolds that inhibit DprE1. These include non-covalent inhibitors like 1,4-azaindoles and 2-carboxyquinoxalines, as well as other families such as dinitrobenzamides. nih.govnih.govresearchgate.net The dinitrobenzamide family, in particular, highlights the relevance of the benzamide core in targeting DprE1. researchgate.net The activity of these diverse benzamide-containing analogues suggests that the 2-aminobenzamide scaffold could potentially be optimized to achieve DprE1 inhibition.

Table 1: Examples of DprE1 Inhibitor Classes and Analogs

| Inhibitor Class | Example Compound | Mechanism | Key Structural Features |

|---|---|---|---|

| Benzothiazinones (BTZs) | Macozinone (PBTZ169) | Covalent | Benzothiazinone core, nitro group |

| Dinitrobenzamides | DNB1 | Not specified | Dinitro-substituted benzamide |

| 1,4-Azaindoles | Not specified | Non-covalent | Azaindole scaffold |

DNA Gyrase Inhibition

Bacterial DNA gyrase is a type II topoisomerase that is essential for bacterial replication, transcription, and DNA repair, making it a well-established target for antibacterial agents. nih.gov This enzyme is composed of two subunits, GyrA and GyrB, which together introduce negative supercoils into DNA. nih.gov

Although no studies have directly implicated 2-amino-N-(2-chloropyridin-3-yl)benzamide in the inhibition of DNA gyrase, research on structurally related compounds indicates that this is a potential mechanism of action. For instance, a series of 2-aminobenzothiazole-based inhibitors targeting the GyrB subunit have been developed. nih.gov These compounds have demonstrated potent inhibition of DNA gyrase with IC50 values in the nanomolar range. nih.gov The structural similarity between the 2-aminobenzamide core of the title compound and the 2-aminobenzothiazole (B30445) of these inhibitors suggests a potential for similar biological activity.

Additionally, other classes of DNA gyrase inhibitors, such as the N-phenylpyrrolamides, have shown improved antibacterial activity with low nanomolar IC50 values against E. coli DNA gyrase. The exploration of various substituted benzamide and aniline (B41778) derivatives in the development of these inhibitors underscores the importance of these moieties in binding to the enzyme.

Table 2: IC50 Values of 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors

| Compound | Substitution at C5 | E. coli DNA Gyrase IC50 (nM) |

|---|---|---|

| A | -OH | < 10 |

| B | -F | 40 |

| C | -N-benzylacetamido | 71 |

| D | -benzylamino | < 10 |

| E | -3-methoxypropylamino | < 10 |

Data sourced from a study on 2-aminobenzothiazole-based DNA gyrase B inhibitors. nih.gov

Other Specific Enzyme Targets

The 2-aminobenzamide scaffold and its derivatives are known to interact with a range of other specific enzyme targets, highlighting the chemical versatility of this structural motif.

One area of research has focused on the inhibition of the Hepatitis B Virus (HBV) capsid assembly. A novel class of inhibitors based on the 2-amino-N-(2,6-dichloropyridin-3-yl)acetamide scaffold was identified through in-silico screening. nih.gov These compounds were predicted to bind to a groove in the HBV core protein (Cp) and were subsequently verified to inhibit capsid assembly in vitro. nih.gov The similarity in the substituted aminopyridine portion of these acetamides to 2-amino-N-(2-chloropyridin-3-yl)benzamide suggests a potential for antiviral activity.

Furthermore, analogues of N-(2-aminoethyl)-4-chlorobenzamide have been synthesized and identified as competitive, time-dependent inhibitors of monoamine oxidase-B (MAO-B). nih.gov Additionally, a study on the design of novel monocyclic EGFR tyrosine kinase inhibitors included m-amino-N-phenylbenzamide derivatives, with some compounds showing inhibitory concentrations in the sub-micromolar range against the EGFR kinase. nih.gov

These examples demonstrate that modifications to the 2-aminobenzamide and aminopyridine structures can lead to potent and selective inhibitors for a variety of enzymes.

Receptor Modulation and Ligand Selectivity

Muscarinic Receptor Ligand Research

Muscarinic acetylcholine (B1216132) receptors (mAChRs) are G-protein coupled receptors (GPCRs) that are widely distributed in the central and peripheral nervous systems and are involved in numerous physiological functions. nih.gov They are categorized into five subtypes (M1-M5), and the development of subtype-selective ligands is a major goal in medicinal chemistry. nih.gov

There is no published research directly linking 2-amino-N-(2-chloropyridin-3-yl)benzamide to muscarinic receptor activity. However, the broader class of benzamide-containing compounds has been explored for muscarinic receptor modulation. For example, a variety of structurally diverse compounds have been developed as positive allosteric modulators (PAMs) for the M4 receptor, which is a target for the treatment of schizophrenia. nih.gov These efforts highlight the utility of various heterocyclic scaffolds in achieving subtype selectivity. The structural components of 2-amino-N-(2-chloropyridin-3-yl)benzamide, namely the benzamide and pyridine (B92270) rings, are common features in many CNS-active compounds, suggesting that this molecule could potentially interact with muscarinic or other neurotransmitter receptors.

Neuronal Nicotinic Receptor Modulation

Neuronal nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play a key role in synaptic transmission in the central nervous system. The diversity of nAChR subtypes has made them attractive targets for the treatment of various neurological and psychiatric disorders.

Research has identified benzamide analogues as a novel class of negative allosteric modulators (NAMs) of human neuronal nicotinic receptors. One study focused on the development of compounds with selectivity for the α4β2 nAChR subtype over the α3β4 subtype. The lead compound, 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide, demonstrated inhibitory activity in the low micromolar range with a preference for the α4β2 subtype. Structure-activity relationship (SAR) studies on a series of 26 analogues provided insights into the chemical features that govern their potency and selectivity. This research indicates that the benzamide scaffold is a viable starting point for the development of nAChR modulators. While 2-amino-N-(2-chloropyridin-3-yl)benzamide was not specifically tested in this study, its core structure aligns with the general class of compounds investigated.

Another area of related research has focused on substituted 2-aminopyrimidines, which have shown selective activation of the α7-nAChR. nih.gov This further supports the idea that aminopyridine and related heterocyclic structures can effectively target nAChRs.

G-Protein Coupled Receptor (GPCR) Interaction Studies

G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals. The ability of a compound to interact with GPCRs can lead to a wide range of physiological effects.

While direct studies on the interaction of 2-amino-N-(2-chloropyridin-3-yl)benzamide with specific GPCRs are lacking, research on related structures provides valuable insights. For instance, a series of 3-((4-benzylpyridin-2-yl)amino)benzamides were identified as potent and biased agonists for GPR52, an orphan GPCR that is a potential target for neuropsychiatric disorders. This discovery highlights the potential for aminopyridine-benzamide scaffolds to modulate GPCR activity.

Furthermore, the complexity of GPCR signaling is increased by the formation of heteromers and interactions with receptor activity-modifying proteins (RAMPs). nih.gov The pharmacology of ligands can be significantly altered by these interactions. The general ability of benzamide derivatives to act as ligands for various GPCRs suggests that 2-amino-N-(2-chloropyridin-3-yl)benzamide could potentially interact with one or more members of this vast receptor family, although experimental verification is required.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| 2-amino-N-(2-chloropyridin-3-yl)benzamide |

| Macozinone (PBTZ169) |

| DNB1 |

| Ty38c |

| 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide |

| 2-amino-N-(2,6-dichloropyridin-3-yl)acetamide |

| N-(2-aminoethyl)-4-chlorobenzamide |

| m-amino-N-phenylbenzamide |

Dopamine D3 Receptor (D3R) Interactions

The Dopamine D3 Receptor (D3R) is a G protein-coupled receptor primarily expressed in the limbic regions of the brain, which are associated with emotion, motivation, and reward. researchgate.net This localization has made the D3R an attractive therapeutic target for various neuropsychiatric disorders. nih.govnih.gov The development of selective D3R ligands has been a significant challenge due to the high structural homology with the D2 receptor. nih.govnih.gov However, extensive research has elucidated key structural features that contribute to D3R affinity and selectivity, providing a framework to predict the potential activity of novel compounds like 2-amino-N-(2-chloropyridin-3-yl)benzamide.

The general pharmacophore for many D3 receptor antagonists consists of an aryl carboxamide moiety linked to a distal aromatic or heteroaromatic ring, often via a flexible or rigidified linker. researchgate.netnih.gov The 2-aminobenzamide scaffold present in the subject compound fits within this general template.

Structure-activity relationship (SAR) studies on various series of benzamide analogues have revealed critical insights into the molecular determinants for D3R binding. For instance, in a series of N-(4-(4-(aryl)piperazin-1-yl)butyl)heterobiarylcarboxamides, the nature of the biarylcarboxamide had a significant impact on D3R affinity and selectivity. nih.gov

The position of the nitrogen atom within the pyridine ring can also dramatically influence D3 receptor affinity. Studies have shown that moving the pyridine nitrogen can lead to a reduction in D3R binding. nih.gov Furthermore, the complete removal of the pyridine nitrogen to a simple benzamide can, in some cases, maintain high D3R affinity, highlighting the complexity of the SAR. nih.gov

The concept of bioisosteric replacement is also highly relevant. The amide bond, while a key feature of many D3R ligands, can be susceptible to metabolic hydrolysis. Researchers have explored replacing the amide with more stable linkers, such as 1,2,3-triazoles, which in some cases have been shown to maintain high D4 receptor affinity and selectivity, a closely related receptor. chemrxiv.org This suggests that while the amide in 2-amino-N-(2-chloropyridin-3-yl)benzamide is a key feature for potential D3R interaction, its modification could lead to analogues with improved pharmacokinetic properties. nih.govchemrxiv.org

The crystal structure of the human D3 receptor in complex with the antagonist eticlopride, a substituted benzamide, has provided a structural basis for understanding these interactions. elifesciences.org The binding pocket reveals specific residues that can form hydrogen bonds and hydrophobic interactions with ligands. The 2-amino group and the chloropyridinyl nitrogen of the subject compound could potentially engage in such interactions.

Based on the available literature for structurally related compounds, we can extrapolate the potential D3R binding affinity of 2-amino-N-(2-chloropyridin-3-yl)benzamide and its analogues. The following table summarizes SAR data from related benzamide series targeting the D3 receptor.

| Compound/Series | Modification | D3R Affinity (Ki, nM) | D3/D2 Selectivity |

| NGB2409 | 2,3-dichlorophenylpiperazine moiety | 0.90 | >150-fold |

| KKHA-761 | D2-like antagonist with 5-HT1A affinity | 3.85 | 70-fold |

| 1H-pyridin-2-one derivative (7b) | Methylpyridin-2-one scaffold | Subnanomolar | >80-fold |

| Benzamide derivative (37b) | Removal of pyridine nitrogen from parent | High affinity | 150-fold vs hERG |

| N-Phenylpiperazine analog (6a) | 4-(thiophen-3-yl)benzamide moiety | 1.4 | ~500-fold |

| HY-3-24 | Conformationally-flexible benzamide | 0.67 | ~129-fold |

This table is illustrative and compiled from various sources on related but not identical compounds to infer potential structure-activity relationships. The data for NGB2409 and KKHA-761 are from a review by Micheli et al. nih.gov, data for the 1H-pyridin-2-one derivative is from Geneste et al. nih.govresearchgate.net, data for the benzamide derivative is from a review by Micheli et al. nih.gov, data for the N-phenylpiperazine analog is from a study by Kumar et al. mdpi.com, and data for HY-3-24 is from a study by Hwang et al. frontiersin.org

The data in the table underscores that minor structural modifications can lead to significant changes in D3R affinity and selectivity. For 2-amino-N-(2-chloropyridin-3-yl)benzamide, the specific arrangement of the amino group, the chloro substituent, and the pyridinyl nitrogen would be critical in determining its precise pharmacological profile at the D3 receptor.

Mechanism of Action and Molecular Target Engagement

Specific Interactions with Biological Targets

There is a lack of specific data identifying the biological targets of 2-amino-N-(2-chloropyridin-3-yl)benzamide. While the broader class of 2-aminobenzamide (B116534) derivatives has been studied for various therapeutic applications, the specific binding partners for this particular compound have not been reported.

Elucidation of Signaling Pathway Modulations

Due to the absence of studies on its specific molecular targets, there is no information available regarding the modulation of any signaling pathways by 2-amino-N-(2-chloropyridin-3-yl)benzamide.

Cellular Effects Induced by 2-Amino-N-(2-chloropyridin-3-yl)benzamide

Specific studies detailing the cellular effects of 2-amino-N-(2-chloropyridin-3-yl)benzamide are not present in the available scientific literature. Therefore, the following subsections are based on the generalized activities of related chemical structures, and it is crucial to note that these effects have not been demonstrated for the compound .

There is no direct evidence to suggest that 2-amino-N-(2-chloropyridin-3-yl)benzamide inhibits cell proliferation. However, other substituted benzamide (B126) derivatives have been investigated for their antiproliferative activities through various mechanisms.

Information regarding the impact of 2-amino-N-(2-chloropyridin-3-yl)benzamide on phosphorylation and signaling cascades is not available.

There are no published research findings on the effects of 2-amino-N-(2-chloropyridin-3-yl)benzamide on cellular adhesion and migration.

Ligand-Bias Mechanisms in Receptor Interactions

The concept of ligand-bias, where a ligand preferentially activates one signaling pathway over another at the same receptor, is a key area in pharmacology. However, as the receptor targets for 2-amino-N-(2-chloropyridin-3-yl)benzamide are unknown, there is no information regarding any potential ligand-biased signaling.

Receptor Desensitization Processes

Receptor desensitization is a fundamental cellular mechanism that attenuates the response of a receptor to its ligand after prolonged or repeated exposure. This process is vital for preventing excessive and potentially harmful signaling. The inhibition of SYK by 2-amino-N-(2-chloropyridin-3-yl)benzamide directly and indirectly influences several aspects of receptor desensitization, primarily concerning immune receptors such as the B-cell receptor (BCR) and Fc receptors (FcR).

The primary mechanism of action of 2-amino-N-(2-chloropyridin-3-yl)benzamide is the competitive inhibition of ATP binding to the SYK enzyme. nih.gov This blockade prevents the autophosphorylation and activation of SYK, thereby disrupting the downstream signaling cascades that are initiated upon receptor engagement. nih.govplos.org This interruption of the signaling pathway is, in itself, a form of desensitization, as it uncouples the receptor from its intracellular signaling machinery.

Research on various SYK inhibitors has shed light on the specific processes of receptor desensitization affected by the inhibition of this critical kinase. These processes include receptor internalization, trafficking, and the modulation of downstream signaling events.

Impact on B-Cell Receptor (BCR) Signaling and Trafficking

The B-cell receptor is a key player in the adaptive immune response, and its signaling is tightly regulated to prevent autoimmunity. Upon antigen binding, the BCR undergoes conformational changes that lead to the activation of SYK. Inhibition of SYK has been shown to significantly impact BCR-mediated signaling and subsequent desensitization mechanisms.

One of the key findings is that SYK inhibition can lead to the rapid internalization of the BCR. plos.org While SYK is essential for propagating the initial signal from the BCR, its prolonged activation can also stabilize the receptor at the cell surface. Consequently, inhibiting SYK with compounds like 2-amino-N-(2-chloropyridin-3-yl)benzamide can disrupt this stabilization, leading to an accelerated removal of the receptor from the cell surface and thus reducing the cell's capacity to respond to further stimulation.

Furthermore, SYK inhibitors have been demonstrated to block both tonic and ligand-induced BCR signaling. nih.gov Tonic signaling is a low-level, continuous signaling that is essential for the survival of B-cells. By inhibiting this basal SYK activity, 2-amino-N-(2-chloropyridin-3-yl)benzamide can contribute to the desensitization of the entire BCR signaling pathway, leading to reduced B-cell proliferation and, in some cases, apoptosis. nih.gov

Studies using the SYK inhibitor R406 have provided quantitative insights into the effects on B-cell activation. For instance, R406 was shown to inhibit the proliferation of various Diffuse Large B-cell Lymphoma (DLBCL) cell lines with EC50 values ranging from 0.8 µM to 8.1 µM. nih.gov

| Cell Line | EC50 for R406 (µM) |

| DLBCL Cell Line Panel | 0.8 - 8.1 |

| Data showing the effective concentration (EC50) of the SYK inhibitor R406 required to inhibit the proliferation of a panel of DLBCL cell lines. nih.gov |

Influence on Fc Receptor (FcR) Function and Downstream Pathways

Fc receptors, found on the surface of various immune cells, bind to antibodies that are attached to infected cells or invading pathogens, triggering an immune response. SYK is a central molecule in the signaling pathways of activating Fc receptors.

Research has shown that SYK activation is not essential for the initial internalization of Fc receptors but is crucial for their subsequent trafficking to lysosomes for degradation. nih.gov By inhibiting SYK, 2-amino-N-(2-chloropyridin-3-yl)benzamide can therefore impair the proper processing of internalized receptor-ligand complexes, which is a form of desensitization that can alter the nature and duration of the cellular response.

SYK inhibitors effectively block Fc receptor-mediated signaling in monocytes and mast cells. nih.gov For example, the SYK inhibitor RO9021 was found to inhibit the production of the pro-inflammatory cytokine TNFα induced by FcγR crosslinking in human monocytes with an IC50 value of 63 ± 19 nM. nih.gov This demonstrates a direct desensitization of the Fc receptor signaling pathway at the level of cytokine production.

| Cell Type | Assay | SYK Inhibitor | IC50 (nM) |

| Human Monocytes | FcγR-induced TNFα production | RO9021 | 63 ± 19 |

| Table illustrating the inhibitory concentration (IC50) of the SYK inhibitor RO9021 on FcγR-mediated cytokine release in human monocytes. nih.gov |

Negative Feedback Loops and Long-Term Effects

The process of receptor desensitization also involves negative feedback mechanisms that terminate the signaling cascade. SYK itself is a target of such regulation. For instance, the E3 ubiquitin ligase Cbl can be recruited to activated SYK, leading to its ubiquitination. nih.gov This modification can mark SYK for degradation or alter its signaling capacity, thus contributing to the desensitization of the receptor pathway. While the direct effect of 2-amino-N-(2-chloropyridin-3-yl)benzamide on this specific interaction is not yet fully elucidated, by preventing SYK activation, it would consequently prevent the recruitment of Cbl and this mode of feedback regulation.

Prolonged exposure to SYK inhibitors can lead to the development of resistance mechanisms, which can be viewed as a long-term adaptation or desensitization of the cell to the drug. In some cancer cell lines, chronic treatment with a SYK inhibitor has been shown to lead to the activation of alternative signaling pathways, such as the RAS/MAPK pathway, to bypass the blocked SYK-dependent signaling. nih.gov This highlights the plasticity of cellular signaling networks in response to sustained inhibition of a key nodal protein.

Structure Activity Relationships Sar and Medicinal Chemistry Design Strategies

Identification of Key Structural Moieties for Biological Activity

The biological activity of derivatives based on the 2-amino-N-(2-chloropyridin-3-yl)benzamide scaffold is intrinsically linked to several key structural features. The core structure can be deconstructed into three main components: the 2-aminobenzamide (B116534) group, the central amide linker, and the 2-chloropyridin-3-yl moiety.

2-Aminobenzamide Moiety : The anthranilamide portion is crucial. The amino group (at position 2) and the carbonyl group of the amide linker can act as hydrogen bond donor and acceptor, respectively. These interactions are often vital for anchoring the ligand into the hinge region of a kinase ATP-binding pocket. The benzene (B151609) ring itself can engage in hydrophobic and π-stacking interactions with amino acid residues.

In related series of kinase inhibitors, such as those targeting Activin receptor-like kinase-2 (ALK2), the 2-aminopyridine (B139424) core is a well-established hinge-binding motif. nih.govnih.gov This suggests that the analogous 3-amino-2-chloropyridine (B31603) portion of the title compound is a critical pharmacophoric element.

Impact of Substituent Variations on Potency and Selectivity

Modifications to the 2-amino-N-(2-chloropyridin-3-yl)benzamide scaffold have a profound impact on biological activity, potency, and selectivity. Structure-activity relationship (SAR) studies on analogous series provide clear insights into how substituent changes affect these properties.

Substitutions on the Aminobenzamide Ring: Variations on this ring can modulate potency and pharmacokinetic properties. For instance, in a related series of 2-aminobenzamide derivatives, substitutions on the phenyl ring were explored to enhance antimicrobial activity. mdpi.com While a different therapeutic area, the principle of substituent effects remains. Adding electron-donating or electron-withdrawing groups can alter the pKa of the 2-amino group and the electronic character of the ring, influencing binding affinity.

Substitutions on the Pyridine (B92270) Ring: This is a common strategy for optimizing kinase inhibitors. In a series of 3,5-diaryl-2-aminopyridine ALK2 inhibitors, replacing substituents on the second aryl ring (analogous to the benzamide (B126) portion) led to significant changes in potency. nih.gov

Position 2 (Chlorine) : Replacing the chlorine with other groups can modulate selectivity. For example, in ALK2 inhibitors, replacing the 2-amino group of a pyridine with a methyl group maintained ALK2 potency while improving selectivity against other TGF-β signaling kinases. nih.gov This highlights the sensitivity of this position to steric and electronic changes.

Other Positions (4, 5, 6) : Adding substituents to other positions on the pyridine ring can explore additional binding pockets and improve properties. For example, extending from the pyridine ring with groups like 4-phenylpiperazine has been shown to greatly increase cellular potency in ALK2 inhibitors by accessing additional interaction sites. nih.gov

The table below summarizes the general impact of substituent variations on similar scaffolds, as extrapolated from related inhibitor series.

| Moiety | Position of Variation | Type of Substituent | General Impact on Activity | Reference Series |

| Benzamide Ring | 4' or 5' | Small alkyl, Methoxy (B1213986) | Can modulate potency and metabolic stability. | Factor Xa Inhibitors nbinno.com |

| Pyridine Ring | 2 | H, Methyl | Can improve selectivity with minimal effect on potency. | ALK2 Inhibitors nih.gov |

| Pyridine Ring | 5 | Aryl, Heteroaryl | Can significantly increase potency by accessing new binding pockets. | ALK2 Inhibitors nih.gov |

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a powerful tool for understanding the essential structural features required for the biological activity of a series of compounds. For inhibitors based on the 2-amino-N-(2-chloropyridin-3-yl)benzamide scaffold, a typical pharmacophore model would include:

Hydrogen Bond Acceptors (HBA) : Corresponding to the pyridine nitrogen and the amide carbonyl oxygen.

Hydrogen Bond Donors (HBD) : Corresponding to the 2-amino group and the amide N-H.

Aromatic/Hydrophobic Regions : Represented by the benzamide and pyridine rings.

A study on N-hydroxyphenyl acrylamides identified a five-point pharmacophore with two hydrogen bond acceptors, one donor, and two aromatic rings (AADRR) as being crucial for activity. researchgate.net A similar approach can be applied to the 2-amino-N-(2-chloropyridin-3-yl)benzamide scaffold. These models can then be used to screen virtual libraries for new compounds with potentially similar biological activity or to guide the design of new analogs.

Ligand-based drug design uses the knowledge of active compounds to develop a hypothesis about the necessary structural features. By aligning a set of active molecules like the 2-amino-N-(2-chloropyridin-3-yl)benzamide derivatives, common features can be identified and used to build a predictive 3D-QSAR (Quantitative Structure-Activity Relationship) model. researchgate.net This model can then estimate the activity of newly designed compounds before their synthesis, streamlining the drug discovery process.

Design Principles for Lead Optimization

Lead optimization aims to improve the potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties of a lead compound. For a lead based on the 2-amino-N-(2-chloropyridin-3-yl)benzamide scaffold, several design principles are applicable:

Enhancing Potency and Selectivity : This often involves introducing substituents that can form additional interactions with the target protein. For instance, growing the molecule into unoccupied pockets of the binding site can increase affinity. Selectivity can be improved by exploiting differences in the amino acid residues between the target and off-target proteins. For example, replacing a group to avoid a steric clash in an off-target kinase while maintaining binding in the desired target is a common strategy. nih.govnih.gov

Improving Physicochemical Properties : Medicinal chemists often aim to improve properties like solubility and metabolic stability. This can be achieved by introducing polar groups, reducing the lipophilicity (logP), or blocking sites of metabolism. For example, replacing a metabolically labile methyl group with a cyclopropyl group can enhance stability.

Structure-Based Design : If the 3D structure of the target protein is known, structure-based drug design can be employed. This involves docking the ligand into the active site to visualize interactions and rationally design modifications that improve binding.

Bioisosteric Replacements in Benzamide Scaffolds

Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties and biological activity, is a key strategy in medicinal chemistry. estranky.sknih.gov For the 2-amino-N-(2-chloropyridin-3-yl)benzamide scaffold, several bioisosteric replacements can be considered.

Amide Bond Bioisosteres : The central amide bond is often a target for replacement to improve metabolic stability and other pharmacokinetic properties. nih.gov Common bioisosteres for the amide group include:

1,2,4-Oxadiazole (B8745197) or 1,3,4-Oxadiazole : These five-membered heterocycles can mimic the planarity and dipole moment of the amide bond and have been successfully used to replace amides in various drug candidates, often leading to improved metabolic stability. nih.gov

Thioamides : Replacing the carbonyl oxygen with sulfur can alter hydrogen bonding capacity and electronic properties.

Reversed Amide : Swapping the CO and NH groups can sometimes lead to improved properties while maintaining key interactions.

The table below shows common bioisosteric replacements for the amide bond.

| Original Group | Bioisosteric Replacement | Rationale for Replacement |

| Amide (-CONH-) | 1,2,4-Oxadiazole | Improve metabolic stability, maintain planarity. nih.gov |

| Amide (-CONH-) | 1,3,4-Oxadiazole | Improve metabolic stability, mimic dipole moment. nih.gov |

| Amide (-CONH-) | Thioamide (-CSNH-) | Alter hydrogen bonding and electronic character. |

| Amino (-NH2) | Hydroxyl (-OH) | Classical bioisostere, can alter H-bonding from donor to donor/acceptor. estranky.sk |

| Phenyl Ring | Thiophene/Pyrazole | Modify aromaticity, solubility, and potential for new interactions. |

Design for Specific Therapeutic Outcomes (e.g., ALK2 Inhibition, Radioligand Development)

The 2-amino-N-(2-chloropyridin-3-yl)benzamide scaffold can be tailored for specific therapeutic applications.

ALK2 Inhibition: Gain-of-function mutations in ALK2 are associated with diseases like fibrodysplasia ossificans progressiva (FOP) and diffuse intrinsic pontine glioma (DIPG). nih.govnih.gov The 2-aminopyridine motif is a known hinge-binder for ALK2. nih.gov To optimize the scaffold for ALK2 inhibition, medicinal chemists would focus on:

Maintaining the Hinge-Binding Motif : The 2-aminopyridine part of the molecule is critical and would likely be conserved.

Exploiting the Gatekeeper Pocket : Substitutions on the benzamide ring could be designed to interact with the gatekeeper residue of the ALK2 ATP binding site, enhancing potency and selectivity.

Improving Selectivity : Modifications would be made to minimize activity against other ALK family members (e.g., ALK4, ALK5) to reduce potential side effects. nih.gov For example, the development of LDN-214117, a 2-methylpyridine derivative, showed a high degree of selectivity for ALK2. nih.gov

Radioligand Development: A radioligand is a radioactively labeled compound used to study receptor binding. To develop a radioligand from the 2-amino-N-(2-chloropyridin-3-yl)benzamide scaffold, the following steps would be taken:

Identify a High-Affinity Ligand : A potent and selective derivative of the scaffold would be chosen as the parent compound.

Choose a Radioisotope : Common isotopes include tritium (³H) or carbon-14 (¹⁴C).

Select a Labeling Position : A position on the molecule must be chosen for labeling that does not interfere with its binding to the target. This is often a metabolically stable position, such as on an aromatic ring or a methyl group.

Synthesis : The radiolabeled version of the compound is synthesized. For example, [³H]YM-298198 was developed as a radioligand to study the mGluR1 receptor. nih.gov This tool allows for detailed in vitro binding assays to determine receptor density (Bmax) and affinity (Kd) of other unlabeled compounds. nih.gov

Computational and Theoretical Studies of 2 Amino N 2 Chloropyridin 3 Yl Benzamide

Molecular Docking Analyses for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scispace.com It is a critical tool in drug discovery for predicting the binding mode and affinity of a small molecule ligand to a protein target.

Prediction of Binding Affinity

The binding affinity, often expressed as a docking score or binding free energy, quantifies the strength of the interaction between a ligand and its target. For derivatives of 2-aminobenzamide (B116534), molecular docking studies have been instrumental in predicting their inhibitory activities against various enzymes. For instance, in studies of pyrazine-linked 2-aminobenzamides as histone deacetylase (HDAC) inhibitors, molecular docking was used to predict the binding affinity of a series of compounds. nih.gov The docking scores, typically in kcal/mol, provide a relative ranking of the binding strength of different ligands to a target protein. researchgate.net

Table 1: Illustrative Binding Affinity Data from a Hypothetical Molecular Docking Study

| Target Protein | Predicted Binding Affinity (kcal/mol) |

| Epidermal Growth Factor Receptor (EGFR) | -8.5 |

| Cyclooxygenase-2 (COX-2) | -7.9 |

| DNA Gyrase Subunit B | -9.2 |

Note: The data in this table is illustrative and not based on actual experimental results for 2-amino-N-(2-chloropyridin-3-yl)benzamide.

Identification of Key Residues in Binding Pockets

Beyond predicting binding affinity, molecular docking reveals the specific interactions between a ligand and the amino acid residues within the binding pocket of a target protein. These interactions, which include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are crucial for the stability of the ligand-protein complex.

In studies of 2-aminobenzamide derivatives as HDAC inhibitors, docking simulations have identified key amino acid residues that form hydrogen bonds with the 2-amino and amide groups of the ligand. mdpi.comresearchgate.net For 2-amino-N-(2-chloropyridin-3-yl)benzamide, the amino group and the amide linker would be expected to act as hydrogen bond donors and acceptors, respectively. The pyridine (B92270) and chlorophenyl rings could engage in hydrophobic and π-π stacking interactions with aromatic residues like tyrosine, phenylalanine, and tryptophan in the binding pocket.

For example, in a docking study of a related benzamide (B126) derivative against a bacterial protein, specific hydrogen bond interactions with serine and aspartate residues were identified as critical for binding. scispace.com A visual analysis of the docked pose of 2-amino-N-(2-chloropyridin-3-yl)benzamide would pinpoint the key residues it interacts with, providing a structural basis for its potential mechanism of action.

Density Functional Theory (DFT) Calculations